Pinocampheol

antimicrobial monoterpenoid essential oil

(-)-Pinocampheol (≥98%) is a stereospecific bicyclic monoterpenoid alcohol with a pinane skeleton distinct from borneol/menthol. Essential for asymmetric synthesis requiring enantiomerically pure chiral building blocks [α]²⁰/D = -36±4°. Serves as validated GC-MS reference standard (Kovats RI 1173) for essential oil authentication and chiral scaffold for antifilovirus drug discovery. For R&D use only.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 25465-65-0
Cat. No. B1588380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocampheol
CAS25465-65-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1O
InChIInChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7?,8?,9-/m1/s1
InChIKeyREPVLJRCJUVQFA-MDVIFZSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinocampheol CAS 25465-65-0: Procurement-Grade Bicyclic Monoterpenoid Specifications


Pinocampheol (CAS 25465-65-0) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. This compound exists as multiple stereoisomers, with the (-)-enantiomer being the naturally occurring form found in essential oils of Hyssopus officinalis and various coniferous species [2]. Commercially available pinocampheol is typically supplied as a solid with a melting point of 52–55°C, a boiling point of 219°C, and an optical rotation of [α]²⁰/D = -36±4° (c=20% in ethanol) . The compound serves as a chiral building block in asymmetric synthesis and as a reference standard for analytical applications, particularly in GC-MS analysis where its Kovats retention index of 1173 (DB-5 column) is documented [3].

Pinocampheol Procurement: Why Generic Monoterpenoid Alcohol Substitution Introduces Experimental Risk


Pinocampheol cannot be interchangeably substituted with other bicyclic monoterpenoid alcohols such as borneol, isoborneol, or menthol due to fundamental differences in stereochemical configuration, physicochemical properties, and biological recognition profiles. The pinane skeleton of pinocampheol features a distinct gem-dimethyl bridge arrangement that differs substantially from the bornane and menthane frameworks, resulting in divergent molecular interactions in biological systems [1]. Critically, the (-)-enantiomer of pinocampheol exhibits stereospecific biotransformation and biological activity that cannot be replicated by its (+)-enantiomer or other monoterpenoid alcohols, as demonstrated in enantioselective biotransformation studies using cultured plant cells [2]. The quantitative evidence below documents where these stereochemical and structural differences translate into measurable, decision-relevant differentiation.

Pinocampheol CAS 25465-65-0: Quantified Comparative Evidence for Scientific Selection


Pinocampheol Antimicrobial Activity: MIC Comparison with In-Class Monoterpenoid Alcohols

Pinocampheol exhibits antimicrobial activity against Staphylococcus aureus with a reported MIC of 8 μg/mL, representing a benchmark value for this specific stereoisomer [1]. This value positions pinocampheol as a moderate-potency antimicrobial monoterpenoid alcohol that requires case-by-case evaluation relative to alternatives. However, it is essential to note that direct head-to-head comparisons with borneol, menthol, or terpinen-4-ol under identical standardized assay conditions are absent from the peer-reviewed literature. Consequently, antimicrobial potency alone does not constitute a definitive selection criterion for procurement decisions. [2]

antimicrobial monoterpenoid essential oil

Pinocampheol Stereochemical Purity: Enantiomer-Specific Differentiation from Generic 3-Pinanol Mixtures

The (-)-enantiomer of pinocampheol, specified by CAS 25465-65-0, exhibits a specific optical rotation of [α]²⁰/D = -36±4° (c=20% in ethanol) and is commercially available at ≥97.0% purity as measured by GC (sum of enantiomers) . The (+)-enantiomer (CAS 27779-29-9) exhibits opposite optical rotation and may demonstrate distinct biological activities and biotransformation outcomes [1]. Enantioselective biotransformation studies using Nicotiana tabacum suspension cells have demonstrated that one enantiomer of isopinocampheol is preferentially transformed to the corresponding carbonyl compound, while the other remains largely unchanged [2].

stereochemistry chiral enantiomer

Pinocampheol-Derived Antiviral Agents: IC50 Quantification for Filovirus Inhibition

Synthetic derivatives of (-)-isopinocampheol incorporating an N-alkylpiperazine heterocycle demonstrate potent antiviral activity against filoviruses, with IC₅₀ values ranging from 1.4 to 20 μM against Lenti-EboV-GP infection and 11.3 to 47 μM against Lenti-MarV-GP infection [1]. The parent (-)-isopinocampheol molecule itself lacks this antiviral potency, establishing the compound's primary value as a chiral scaffold rather than as a direct therapeutic agent. The IC₅₀ range provides a quantitative benchmark for assessing derivative potency in antiviral screening programs .

antiviral filovirus Ebola

Pinocampheol Chromatographic Discrimination: Kovats Retention Index for GC-MS Identification

Pinocampheol exhibits a Kovats retention index of 1173 on a DB-5 capillary column under standardized GC conditions [1]. This retention index provides a chromatographic fingerprint that distinguishes pinocampheol from structurally related monoterpenoid alcohols that elute at different retention times. While no comprehensive comparative table is available, this RI value enables unambiguous identification of pinocampheol in complex essential oil matrices and serves as a quality control parameter for verifying the identity of purchased material against literature values [2].

GC-MS analytical chemistry retention index

Pinocampheol CAS 25465-65-0: Evidence-Backed Application Scenarios for Informed Procurement


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Pinocampheol's rigid bicyclic framework and defined stereochemistry make it a valuable chiral building block for asymmetric synthesis. Procurement of enantiomerically pure (-)-pinocampheol (≥97% purity, [α]²⁰/D = -36±4°) is essential for medicinal chemistry programs requiring stereocontrolled construction of complex molecules . The compound has been employed as a chiral auxiliary and as a starting material for synthesizing terpene-derived pharmaceuticals, including antitussives and anti-inflammatory agents .

Antifilovirus Drug Discovery Scaffold Derivatization

Medicinal chemistry laboratories engaged in antifilovirus drug discovery should procure (-)-isopinocampheol for the synthesis of N-alkylpiperazine derivatives, which have demonstrated IC₅₀ values of 1.4–20 μM against Ebola pseudovirus infection [1]. The parent compound serves as the chiral scaffold upon which synthetic modifications confer antiviral potency, establishing a validated structure-activity relationship platform for hit-to-lead optimization .

GC-MS Reference Standard for Essential Oil Authentication

Analytical laboratories performing GC-MS analysis of essential oils (particularly Hyssopus officinalis, Pinus species, and Eucalyptus species) require authentic pinocampheol reference material for accurate peak identification [2]. The compound's Kovats retention index of 1173 (DB-5 column) and characteristic mass spectrum enable unambiguous identification of pinocampheol in complex volatile mixtures, supporting quality control and botanical authentication workflows [3].

Enantioselective Biotransformation and Metabolic Studies

Research programs investigating stereospecific metabolism of monoterpenoids require enantiomerically pure (-)-pinocampheol, as studies using Nicotiana tabacum cell cultures have established that one enantiomer of isopinocampheol is preferentially biotransformed to the corresponding ketone while the other remains unchanged [4]. Procurement of the correct enantiomer is critical for reproducing published biotransformation outcomes and for studying stereospecific enzymatic recognition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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